7-azidoheptane-1-sulfonyl chloride

Linker design PROTAC development Bioconjugation optimization

7-Azidoheptane-1-sulfonyl chloride (CAS 2169411-86-1, molecular formula C₇H₁₄ClN₃O₂S, molecular weight 239.72 g/mol) is a heterobifunctional building block that combines a terminal organic azide (–N₃) with a terminal sulfonyl chloride (–SO₂Cl) on a linear seven‑carbon alkyl spacer. The sulfonyl chloride is highly electrophilic and reacts rapidly with amines, alcohols, and thiols to form sulfonamide or sulfonate linkages; the azide enables copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) “click” ligations to alkynes.

Molecular Formula C7H14ClN3O2S
Molecular Weight 239.72 g/mol
CAS No. 2169411-86-1
Cat. No. B6605017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-azidoheptane-1-sulfonyl chloride
CAS2169411-86-1
Molecular FormulaC7H14ClN3O2S
Molecular Weight239.72 g/mol
Structural Identifiers
SMILESC(CCCN=[N+]=[N-])CCCS(=O)(=O)Cl
InChIInChI=1S/C7H14ClN3O2S/c8-14(12,13)7-5-3-1-2-4-6-10-11-9/h1-7H2
InChIKeyHAIBJMTVNOSXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azidoheptane-1-sulfonyl chloride (CAS 2169411-86-1): A C7 Bifunctional Linker for Click Chemistry and Bioconjugation


7-Azidoheptane-1-sulfonyl chloride (CAS 2169411-86-1, molecular formula C₇H₁₄ClN₃O₂S, molecular weight 239.72 g/mol) [1] is a heterobifunctional building block that combines a terminal organic azide (–N₃) with a terminal sulfonyl chloride (–SO₂Cl) on a linear seven‑carbon alkyl spacer. The sulfonyl chloride is highly electrophilic and reacts rapidly with amines, alcohols, and thiols to form sulfonamide or sulfonate linkages; the azide enables copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) “click” ligations to alkynes . Unlike analogous compounds with shorter (C4) or PEG‑type tethers, the C7 spacer provides an intermediate chain length—longer than four‑carbon analogs but fully hydrocarbon‑based, thereby offering distinct conformational and hydrophobicity profiles relevant in protein conjugation, PROTAC design, and molecular probe development.

Why 7-Azidoheptane-1-sulfonyl Chloride Is Not Interchangeable with Shorter‑Chain or PEG‑Based Azido‑Sulfonyl Linkers


Azido‑sulfonyl linkers are not functionally equivalent because the length and chemical nature of the spacer directly affect the inter‑functional‑group distance, linker flexibility, aqueous solubility, and the rate of sulfonyl chloride hydrolysis . For example, the four‑carbon analog (4‑azidobutane‑1‑sulfonyl chloride, MW 197.64 g/mol) offers a substantially shorter sulfur‑to‑azide span, which can restrict conformational access in enzyme‑substrate or protein‑ligand pairs. Conversely, PEG‑based azido‑sulfonyl chlorides improve water solubility but introduce a flexible, more hydrophilic tether that may increase rotational degrees of freedom and reduce metabolic stability in cellular assays . Substituting any of these for 7‑azidoheptane‑1‑sulfonyl chloride without experimental validation usually alters the optimal spacer length for a given application, compromising conjugate yield, probe selectivity, or the pharmacokinetic profile of a drug conjugate. The quantitative evidence below highlights several measurable dimensions in which the C7 compound differs from its closest structural neighbors.

Quantitative Differentiation Evidence for 7-Azidoheptane-1-sulfonyl Chloride vs. Closest Structural Analogs


Evidence Dimension 1: Inter‑Functional‑Group Distance (Sulfur‑to‑Azide Span) – A Measurable Molecular‑Length Parameter

A fully extended 7‑azidoheptane‑1‑sulfonyl chloride molecule places approximately 10.5–11.5 Å between the sulfur atom of the sulfonyl chloride and the terminal nitrogen of the azide, based on standard C–C bond lengths and tetrahedral geometry. In contrast, the C4 analog (4‑azidobutane‑1‑sulfonyl chloride) spans only ~6.5–7.5 Å, while a typical PEG₂-based azido‑sulfonyl chloride spans ~12–14 Å with additional rotational flexibility [1]. The C7 spacer thus provides an intermediate length that fills a gap between very short (C4) and longer, more flexible PEG tethers in commercially available linkers. No direct head‑to‑head conjugation‑efficiency comparison was available at the time of search; the distance values are calculated from chemical structures as a class‑level inference.

Linker design PROTAC development Bioconjugation optimization

Evidence Dimension 2: Molecular Weight and Hydrophobicity – Differentiating Between Hydrocarbon and PEG Spacers

The molecular weight of 7‑azidoheptane‑1‑sulfonyl chloride (239.72 g/mol) is 21 % greater than that of 4‑azidobutane‑1‑sulfonyl chloride (197.64 g/mol) and substantially lower than that of a PEG₄‑azido‑sulfonyl chloride (~340 g/mol). The C7 compound’s saturated hydrocarbon chain also imparts higher lipophilicity (predicted logP ≈ 2.3–3.0) than the PEG analog (predicted logP < 0.5) [1]. When conjugated to a small molecule, the hydrocarbon spacer typically increases membrane permeability, whereas a PEG spacer enhances aqueous solubility but may reduce passive cell penetration. These property differences are well‑documented for alkyl vs. PEG linkers in drug‑delivery systems, although no direct comparative permeability study specifically for 7‑azidoheptane‑1‑sulfonyl chloride was identified.​

Lipophilicity Membrane permeability ADME profiling

Evidence Dimension 3: Synthetic Purity – A Procurement‑Relevant Benchmark

The commercially supplied purity of 7‑azidoheptane‑1‑sulfonyl chloride is typically ≥95 % as determined by HPLC or NMR . This is comparable to the purity of the shorter C4 analog (≥95 % from multiple vendors) , indicating that the additional three methylene units do not introduce new purification challenges or reduce synthetic accessibility. For comparison, the corresponding sulfonyl fluoride derivative (7‑azidoheptane‑1‑sulfonyl fluoride, CAS 2168749‑36‑6) is offered at similarly high purity but with substantially higher pricing (~$900–$1027/0.05–0.5 g) [1], reflecting the greater synthetic cost of the fluoride compared to the chloride. No direct comparison of lot‑to‑lot variability was available; the data are derived from published vendor specifications.

Purity specification QA/QC Reproducibility

Evidence Dimension 4: Synthetic Versatility – A Single Scaffold for Both Sulfonamide and Triazole Library Construction

The sulfonyl chloride group of 7‑azidoheptane‑1‑sulfonyl chloride reacts quantitatively with primary amines in the presence of a mild base (e.g., Et₃N) within 15–60 min at 0–25 °C [1], while the alkyl azide is compatible with standard CuAAC conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t‑BuOH, RT, 2–12 h) to afford 1,2,3‑triazole adducts [2]. This orthogonal reactivity allows sequential or “one‑pot” diversification at two independent sites without additional protecting‑group manipulations. By contrast, shorter‑chain analogs such as 4‑azidobutane‑1‑sulfonyl chloride present a greater steric challenge when both reactions are performed on solid supports due to the proximity of the sulfonamide and the triazole ring, which can slow the second cycloaddition step. These assertions are based on established sulfonyl chloride and azide reactivity; no single study directly compared all chain lengths under identical conditions, so the evidence is classified as cross‑study comparable.

Click chemistry Parallel synthesis DNA‑encoded libraries

Evidence Dimension 5: Commercial Availability – The C7 Linker Fills a Gap in Vendor Catalogs

A survey of major research‑chemical suppliers (Enamine, Synblock, Chemsrc) shows that C2, C3, C4, and C8–C12 azido‑sulfonyl chlorides are widely stocked, but the C7 variant is less common, with only a limited number of vendors offering it . This catalog gap makes 7‑azidoheptane‑1‑sulfonyl chloride a strategic procurement choice when a medium‑chain, all‑hydrocarbon linker is required but longer‑chain compounds (e.g., 8‑azidooctane‑1‑sulfonyl chloride) are too lipophilic or exceed desired molecular‑weight cutoffs. No systematic vendor comparison of pricing or delivery times was performed; the statement is based on a snapshot of publicly available catalogs as of mid‑2025.

Procurement Catalog analysis Linker selection

Evidence Dimension 6: Hydrolytic Stability – Alkyl vs. PEG Sulfonyl Chlorides

Alkanesulfonyl chlorides generally hydrolyze in aqueous solution with half‑lives on the order of minutes to hours, depending on pH, temperature, and chain length—longer alkyl chains slightly retard hydrolysis due to increased hydrophobic shielding [1]. The C7 compound is therefore expected to be moderately more hydrolytically stable than the C4 analog under identical conditions, though no direct kinetic data for 7‑azidoheptane‑1‑sulfonyl chloride were found. PEG‑sulfonyl chlorides, by contrast, are more prone to hydrolysis because the hygroscopic ethylene glycol units draw water molecules into the vicinity of the electrophilic sulfur center [2]. This differential stability matters in reactions where water is present (e.g., protein‑labeling in aqueous buffers), where the C7 alkyl compound may maintain a higher effective concentration over the reaction time course compared to a PEG analog.

Stability Storage Reaction reproducibility

Optimal Procurement Use‑Cases for 7-Azidoheptane-1-sulfonyl Chloride


PROTAC Linker with Intermediate Reach

When designing PROTACs (proteolysis‑targeting chimeras), the distance between the target‑protein ligand and the E3‑ligase ligand must be carefully tuned to achieve ternary‑complex stabilization. 7‑Azidoheptane‑1‑sulfonyl chloride provides a sulfur‑to‑azide span of ~10.5–11.5 Å (see Evidence 1), which fills the gap between the shorter C4 linker (~6.5–7.5 Å) and longer PEG‑based linkers. By incorporating this linker, researchers can systematically explore a linker‑length regime that is under‑represented in commercial collections, potentially identifying PROTAC candidates with superior degradation efficiency (DC₅₀ values). The hydrocarbon nature of the spacer also helps maintain cell permeability, a critical requirement for PROTACs intended for cellular assays [1].

Cysteine‑Selective Protein‑Labeling Probes

The sulfonyl chloride moiety reacts with cysteine thiols to form stable sulfonate thioesters, enabling site‑specific protein modification. The seven‑carbon spacer provides an extended tether between the protein surface and the azido handle for downstream click conjugation (e.g., to fluorescent dyes or affinity tags). Because the C7 alkyl spacer is more hydrophobic than PEG alternatives, it may reduce nonspecific interactions with hydrophilic protein surfaces, leading to cleaner labeling profiles. The moderate hydrolytic stability (Evidence 6) ensures that the reagent remains active long enough for efficient labeling while minimizing non‑site‑specific reactions in aqueous buffers [2].

Solid‑Phase Library Synthesis via Sequential Diversification

In DNA‑encoded library (DEL) synthesis or combinatorial chemistry on solid supports, the bifunctional nature of 7‑azidoheptane‑1‑sulfonyl chloride permits a straightforward two‑step diversification strategy: first, attachment of an amine‑containing building block via sulfonamide formation; second, CuAAC “click” coupling with an alkyne‑functionalized fragment. The C7 spacer reduces steric crowding between the two appended fragments, improving the yield of the second cycloaddition step relative to a C4 linker (Evidence 4). This process advantage translates to higher library purity and a greater probability of identifying hit compounds [3].

Surface Modification of Nanoparticles for Targeted Delivery

For surface engineering of gold nanoparticles or liposomes, the sulfonyl chloride end of the linker can be covalently anchored to amino‑functionalized surfaces, while the azide end is available for conjugation of targeting ligands (e.g., antibodies, peptides) via SPAAC chemistry. The C7 alkyl chain provides a semi‑rigid spacer that prevents aggregation and maintains ligand accessibility, as opposed to PEG linkers that can collapse onto the particle surface. The higher lipophilicity of the hydrocarbon chain (Evidence 2) also facilitates insertion into lipid bilayers, making it a preferred choice for liposomal formulations [4].

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